(E)-Hept-3-enyl acetate
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Overview
Description
(e)-3-Heptenyl acetate, also known as acetate(3E)-3-hepten-1-ol or 3-hepten-1-ol, acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group) (e)-3-Heptenyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (e)-3-heptenyl acetate is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Synthesis and Characterization
- 3-Oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates : The isolation and characterization of related bicyclic compounds, involving ring opening to produce thiosulfonates or methyl sulfides, provide insights into complex chemical processes and potential applications in synthesis and material sciences (Guideri & Ponticelli, 2012).
Chemical Reactions and Polymerization
- Reaction with Norbornene Derivatives : Studies on the reaction of similar compounds with norbornene derivatives, relevant to metal-catalyzed addition polymerization, indicate potential applications in developing new polymeric materials (Kang & Sen, 2004).
- Esters Synthesis by Addition to Bicyclo[2.2.1]hept-2-ene Hydrocarbons : The synthesis of new alicyclic esters, including acetates with pleasant odors, highlights potential applications in the fragrance industry and synthetic perfumes (Mamedov, Gadzhieva, & Alimardanov, 2003).
Biological and Pharmacological Aspects
- Benzyl Derivatives with Binding Affinity for Human Receptors : Related benzyl derivatives show binding affinity for human opioid or cannabinoid receptors, suggesting potential implications in psychoactive studies and drug development (Gao et al., 2011).
Biofuel and Energy Applications
- Biosynthesis of (R)-3-Hydroxybutyric Acid from Syngas-Derived Acetate : Utilizing acetate for the biosynthesis of important chemical intermediates in engineered bacteria highlights potential applications in sustainable chemical production and biofuel development (Fei, Luo, Lai, & Wu, 2021).
Properties
CAS No. |
1576-77-8 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(E)-hept-3-enyl] acetate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
InChI Key |
AAYIYWGTGAUKQY-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/CCOC(=O)C |
SMILES |
CCCC=CCCOC(=O)C |
Canonical SMILES |
CCCC=CCCOC(=O)C |
density |
0.885-0.887(d20/4) |
1576-78-9 1576-77-8 |
|
physical_description |
colourless liquid |
solubility |
soluble in alcohol, fixed oils; insoluble in wate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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